molecular formula C9H19BrO B13558193 4-(Bromomethyl)-1-methoxyheptane

4-(Bromomethyl)-1-methoxyheptane

Cat. No.: B13558193
M. Wt: 223.15 g/mol
InChI Key: QZKGPKOFSMCRAN-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methoxyheptane is an organic compound with the molecular formula C8H17BrO It is a brominated alkane with a methoxy group attached to the first carbon of the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-methoxyheptane typically involves the bromination of 1-methoxyheptane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chlorobenzene under reflux conditions. The bromination occurs at the benzylic position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the choice of solvents and reagents can be optimized to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methoxyheptane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different functionalized derivatives.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) in solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: 4-(Hydroxymethyl)-1-methoxyheptane, 4-(Cyanomethyl)-1-methoxyheptane, and 4-(Aminomethyl)-1-methoxyheptane.

    Elimination: 4-Methoxyhept-1-ene.

    Oxidation: 4-(Methoxycarbonyl)-1-methoxyheptane.

    Reduction: 4-Methyl-1-methoxyheptane.

Scientific Research Applications

4-(Bromomethyl)-1-methoxyheptane has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-methoxyheptane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-1-methoxyheptane: Similar structure but with a chlorine atom instead of bromine. It is less reactive due to the lower leaving group ability of chlorine.

    4-(Iodomethyl)-1-methoxyheptane: More reactive than the brominated compound due to the better leaving group ability of iodine.

    4-(Hydroxymethyl)-1-methoxyheptane: Contains a hydroxyl group instead of a halogen, making it less reactive in nucleophilic substitution reactions.

Uniqueness

4-(Bromomethyl)-1-methoxyheptane is unique due to its balance of reactivity and stability. The bromine atom provides a good leaving group, making it suitable for various nucleophilic substitution reactions, while the methoxy group offers stability and solubility in organic solvents. This combination makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H19BrO

Molecular Weight

223.15 g/mol

IUPAC Name

4-(bromomethyl)-1-methoxyheptane

InChI

InChI=1S/C9H19BrO/c1-3-5-9(8-10)6-4-7-11-2/h9H,3-8H2,1-2H3

InChI Key

QZKGPKOFSMCRAN-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCOC)CBr

Origin of Product

United States

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